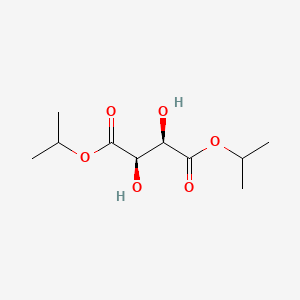

(+)-Diisopropyl L-tartrate

Description

Chirality in Organic Molecules and its Importance in Biological Systems

Chirality is a fundamental concept in chemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of human hands. studysmarter.co.ukwikipedia.org These mirror-image forms are known as enantiomers. studysmarter.co.uk While enantiomers possess identical chemical formulas and physical properties in an achiral environment, their behavior can differ dramatically within biological systems. studysmarter.co.ukpressbooks.pub This is because biological entities such as proteins, enzymes, and DNA are themselves chiral, composed of specific enantiomers of amino acids and sugars. wikipedia.orgthe-innovation.org

The "handedness" of a molecule dictates how it interacts with these biological structures. the-innovation.org An enzyme, for instance, may only bind with one enantiomer of a substrate, leaving the other inactive. studysmarter.co.uk This specificity is critical in many biological processes, from metabolism to drug interactions. studysmarter.co.uk In the pharmaceutical industry, for example, one enantiomer of a drug may provide a therapeutic effect while the other could be ineffective or even harmful. researchfloor.org Consequently, the ability to produce a single, desired enantiomer of a chiral compound is of paramount importance. pressbooks.pubresearchgate.net

Overview of Asymmetric Synthesis Methodologies

Asymmetric synthesis, also known as enantioselective synthesis, refers to a chemical reaction or series of reactions that produces a chiral product with an unequal amount of its stereoisomers. uwindsor.caslideshare.net The goal is to create a specific enantiomer in high excess over its mirror image. Several strategies have been developed to achieve this, broadly categorized as follows:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. scribd.com

Chiral Auxiliaries: In this approach, an achiral starting material is temporarily attached to a chiral molecule known as a chiral auxiliary. uwindsor.canumberanalytics.com This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled. york.ac.uksigmaaldrich.com

Chiral Catalysis: This is often considered the most elegant and efficient method. uwindsor.ca It employs a small amount of a chiral catalyst to control the stereochemistry of a reaction. numberanalytics.com The catalyst, being chiral itself, creates a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com This method is highly desirable due to its efficiency and atom economy. numberanalytics.com

Role of Chiral Auxiliaries and Ligands in Enantioselective Transformations

Chiral auxiliaries and chiral ligands are central to many asymmetric synthesis strategies. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. numberanalytics.comyork.ac.uk By attaching the auxiliary, the achiral substrate becomes a diastereomeric complex, allowing for facial differentiation during a chemical transformation. york.ac.uk Key characteristics of a good chiral auxiliary include being readily available in both enantiomeric forms, easy to attach and remove, and capable of inducing high levels of stereocontrol. york.ac.uk

A chiral ligand is a molecule that binds to a metal center to form a chiral catalyst. numberanalytics.com This catalyst then interacts with the substrate in a way that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer. numberanalytics.com The design of chiral ligands is crucial for the success of enantioselective catalysis, with factors like steric bulk and electronic properties playing a significant role in their effectiveness. numberanalytics.com

Historical Context of Tartrates in Asymmetric Catalysis

Tartaric acid and its derivatives have played a pivotal role in the history of stereochemistry and asymmetric catalysis. The ability of tartaric acid to rotate plane-polarized light was first observed by Jean-Baptiste Biot in 1832. wikipedia.orgatamanchemicals.com This was followed by Louis Pasteur's groundbreaking work in 1848, where he manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate, providing a foundational understanding of molecular chirality. researchfloor.orgwikipedia.org

The use of tartrates as chiral components in asymmetric synthesis has a rich history. They are valued as a cheap and readily available source of chirality. scienceopen.com A landmark achievement in this area is the Sharpless asymmetric epoxidation, developed by K. Barry Sharpless and his colleagues. This reaction utilizes a titanium-tartrate complex as a catalyst for the highly enantioselective epoxidation of allylic alcohols. organic-chemistry.orgdalalinstitute.com The readily available and inexpensive nature of tartrate esters, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), has made this methodology widely adopted in both academic and industrial settings. harvard.edu

(+)-Diisopropyl L-tartrate: A Key Chiral Ligand

This compound, often abbreviated as (+)-DIPT, is a diester of L-(+)-tartaric acid. wikipedia.org It is a colorless to pale yellow liquid that is widely recognized for its critical role as a chiral ligand in asymmetric synthesis, most notably in the Sharpless-Katsuki epoxidation.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₆ cymitquimica.com |

| Molecular Weight | 234.25 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 152 °C at 12 mmHg chemicalbook.com |

| Density | 1.114 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.439 at 20 °C chemicalbook.com |

| Optical Rotation | +17.0 ± 2.0° (neat) thermofisher.com |

Synthesis of this compound

This compound is synthesized from L-(+)-tartaric acid and isopropanol (B130326). The process generally involves an esterification reaction where the two carboxylic acid groups of tartaric acid react with isopropanol to form the corresponding diisopropyl ester. This reaction is typically carried out in the presence of an acid catalyst.

Application in Asymmetric Synthesis

The primary and most significant application of this compound is as a chiral ligand in the Sharpless asymmetric epoxidation of primary and secondary allylic alcohols. dalalinstitute.com In this reaction, (+)-DIPT complexes with titanium(IV) isopropoxide to form a chiral catalyst. organic-chemistry.org This catalyst then directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide, to one face of the double bond of the allylic alcohol, resulting in the formation of a chiral epoxide with high enantioselectivity. organic-chemistry.orgdalalinstitute.com

The enantiomeric excess (ee) of the product is often greater than 90%. The choice between (+)-DIPT and its enantiomer, (-)-diisopropyl D-tartrate, determines which enantiomer of the epoxide is formed, providing a predictable and reliable method for obtaining either enantiomer of the desired product. harvard.edu

Research Findings and Mechanistic Insights

The mechanism of the Sharpless epoxidation has been extensively studied. The active catalyst is a dimeric titanium-tartrate complex. jiwaji.edu The allylic alcohol substrate displaces one of the isopropoxide ligands on the titanium center. dalalinstitute.com The chiral environment created by the DIPT ligand then controls the facial selectivity of the oxygen transfer from the coordinated tert-butyl hydroperoxide to the alkene. organic-chemistry.org

The use of molecular sieves is often recommended to ensure anhydrous conditions, which can improve the rate and enantioselectivity of the reaction. cdnsciencepub.com Research has shown that while diethyl tartrate (DET) is also effective, diisopropyl tartrate (DIPT) can sometimes lead to higher selectivity. harvard.edu The steric bulk of the isopropyl groups on the DIPT ligand is believed to play a role in enhancing this selectivity.

Beyond the Sharpless epoxidation, derivatives of DIPT have been used in other asymmetric transformations, such as the synthesis of chiral crotylboronates for use in aldol (B89426) reactions. nih.gov Studies have also explored the use of DIPT in other catalytic systems, for instance with tantalum, where it has shown to improve enantioselectivity in the epoxidation of unfunctionalized alkenes compared to other tartrate ligands. academie-sciences.fr

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBCWEDRGPSHQH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030983 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-15-4, 58167-01-4 | |

| Record name | Diisopropyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl L-tartrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of + Diisopropyl L Tartrate

Synthetic Routes to (+)-Diisopropyl L-tartrate (DIPT) from L-Tartaric Acid

The primary industrial and laboratory-scale production of this compound involves the direct esterification of L-tartaric acid with isopropanol (B130326). guidechem.com This transformation is a classic example of the Fischer-Speier esterification, a method first described in 1895 that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. epfl.chgoogle.comsynarchive.com

The reaction mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid group on L-tartaric acid. This activation increases the electrophilicity of the carbonyl carbon. organic-chemistry.org

Nucleophilic Attack: A molecule of isopropanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The final step involves the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the ester product. organic-chemistry.org

This process occurs at both carboxylic acid sites on the L-tartaric acid molecule to form the diester, DIPT. Since the Fischer-Speier esterification is a reversible equilibrium reaction, specific conditions are employed to drive the reaction toward the product side. organic-chemistry.orgoperachem.com This is typically achieved by using an excess of the alcohol (isopropanol) or by removing the water produced during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

| Step | Description | Reactants | Intermediates/Products |

| 1 | Acid-catalyzed esterification | L-Tartaric Acid, Isopropanol | This compound, Water |

| Catalyst | Brønsted or Lewis acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | N/A |

| Method | Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Ester |

Preparation of Chiral Derivatives and Analogs of DIPT for Modified Catalytic Activity

The catalytic activity of DIPT, most famously as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation, has inspired the development of numerous derivatives and analogs to refine and expand its utility. youtube.comchem-station.com These modifications aim to alter the steric and electronic properties of the ligand, thereby influencing the enantioselectivity, substrate scope, and efficiency of the catalytic system.

One significant area of development is the creation of polymer-supported DIPT analogs. By incorporating the tartrate structure into a polymer backbone, researchers have developed heterogeneous catalysts. mdpi.com For example, linear poly(tartrate ester) ligands have been synthesized and used homogeneously in the epoxidation of allylic alcohols, demonstrating high chemical yields and enantioselectivities comparable to the original monomeric system. mdpi.com The advantage of such polymeric ligands is the potential for catalyst recovery and reuse, which is a key principle of green chemistry. mdpi.com

Another class of derivatives involves modifying the ester groups of the tartrate. While DIPT uses isopropyl groups, other tartrate esters like diethyl tartrate (DET) and dibutyl tartrate are also used. The size and nature of these alkyl groups can influence the catalyst's effectiveness. youtube.com Furthermore, DIPT has been used as a chiral modifier to create more complex chiral reagents, such as DIPT-modified (E)- and (Z)-crotylboronates, which are employed in asymmetric synthesis for the creation of carbon-carbon bonds with high stereocontrol. acs.org

These modifications highlight the versatility of the tartrate scaffold. By systematically altering the structure, chemists can fine-tune the catalyst's performance for specific applications, such as the kinetic resolution of racemic alcohols or the desymmetrization of meso compounds. wikipedia.orgillinois.edu

| Derivative/Analog | Modification | Purpose | Application Example |

| Poly(tartrate ester)s | Incorporation into a polymer chain | Create recoverable/reusable heterogeneous catalysts mdpi.com | Sharpless-type epoxidation mdpi.com |

| DIPT-modified crotylboronates | DIPT acts as a chiral auxiliary on a boronate reagent | Asymmetric C-C bond formation acs.org | Reactions with achiral aldehydes acs.org |

| Peptide-based catalysts | Incorporation of tartrate-like structures into peptides | Mimic enzyme active sites for high selectivity illinois.edunih.gov | Kinetic resolution, desymmetrization illinois.edu |

Optimization of Reaction Conditions for DIPT Synthesis

The efficient synthesis of DIPT via Fischer-Speier esterification depends on the careful optimization of several reaction parameters to maximize yield and purity while minimizing reaction time and side reactions. scielo.brresearchgate.net Key variables include the choice of catalyst, reaction temperature, solvent, and the stoichiometry of the reactants.

Catalyst Selection: A range of acid catalysts can be used, with strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) being common choices. google.comoperachem.com Lewis acids such as zirconium(IV) and hafnium(IV) salts have also been shown to be effective catalysts for direct esterifications. organic-chemistry.org In some protocols, solid acid catalysts like Amberlyst 15 are used, which can simplify the workup process as the catalyst can be removed by simple filtration. oc-praktikum.de

Temperature and Reaction Time: The reaction is typically conducted under reflux to increase the reaction rate. operachem.com The optimal temperature is therefore dependent on the boiling point of the solvent or the excess alcohol used. Reaction times can vary significantly, from a few hours to over 48 hours, depending on the efficiency of the catalyst and other conditions. operachem.comoc-praktikum.de For example, under optimized conditions, some reactions can be shortened from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br

Solvent and Water Removal: While the reaction can be carried out without a solvent using a large excess of isopropanol, non-polar solvents like toluene (B28343) or hexane (B92381) are often used. epfl.chgoogle.com The use of such solvents facilitates the removal of water via a Dean-Stark apparatus, which is crucial for shifting the reaction equilibrium towards the formation of the ester product. epfl.choperachem.com Other methods for water removal include the use of molecular sieves. organic-chemistry.org

Reactant Ratio: To further drive the equilibrium, a molar excess of isopropanol relative to L-tartaric acid is commonly employed. organic-chemistry.orgresearchgate.net The optimal ratio is determined empirically to balance reaction efficiency with the practical considerations of cost and post-reaction solvent removal.

| Parameter | Common Choices | Purpose of Optimization |

| Catalyst | H₂SO₄, p-TsOH, Amberlyst 15, Lewis Acids organic-chemistry.orgoperachem.comoc-praktikum.de | Increase reaction rate, improve yield |

| Temperature | Reflux (60-110 °C) epfl.choperachem.com | Accelerate the attainment of equilibrium |

| Solvent | Toluene, Hexane, or excess Isopropanol epfl.chgoogle.com | Facilitate water removal, control temperature |

| Water Removal | Dean-Stark trap, Molecular sieves organic-chemistry.orgoperachem.com | Shift equilibrium to favor product formation |

| Reactant Ratio | Excess isopropanol organic-chemistry.org | Shift equilibrium to favor product formation |

Application of + Diisopropyl L Tartrate in Asymmetric Epoxidation Reactions

The Sharpless Asymmetric Epoxidation (SAE) Reaction

The Sharpless Asymmetric Epoxidation (SAE), first reported by K. Barry Sharpless and Tsutomu Katsuki in 1980, is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. wikipedia.orgresearchgate.netchemistnotes.com The reaction typically employs a catalytic system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄], a chiral dialkyl tartrate such as (+)-Diisopropyl L-tartrate, and an oxidizing agent, commonly tert-butyl hydroperoxide (TBHP). researchgate.netdalalinstitute.com This breakthrough reaction provides access to optically active 2,3-epoxyalcohols, which are versatile chiral building blocks for the synthesis of a wide array of complex molecules. wikipedia.orgingentaconnect.com For this work, K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry. wikipedia.org

The formation of the active catalyst in the Sharpless epoxidation involves a series of ligand exchange reactions. The process begins with the reaction between titanium tetra(isopropoxide) and the dialkyl tartrate, in this case, this compound. dalalinstitute.com Two of the isopropoxide ligands on the titanium center are displaced by the two hydroxyl groups of the bidentate tartrate ligand. chemistnotes.comrzepa.net

While the exact structure of the active catalyst has been a subject of investigation, it is widely believed to exist as a C₂-symmetric dimer with the formula [Ti(tartrate)(OR)₂]₂. wikipedia.orgchemtube3d.com In this dimeric structure, two titanium atoms are bridged by the tartrate ligands. chemtube3d.com Subsequent ligand exchange steps involve the displacement of the remaining isopropoxide groups by the allylic alcohol substrate and the tert-butyl hydroperoxide oxidant to form the "loaded" active catalyst. dalalinstitute.comnih.gov Computational studies using Density Functional Theory (DFT) support the dimeric structure, suggesting that the monomeric titanium(IV) diethyltartrate is thermodynamically favored to dimerize, resulting in a more reactive pentacoordinate catalyst. nih.gov The rapid ligand exchanges required to generate the loaded catalyst and regenerate it for the catalytic cycle have activation energies much lower than the epoxidation step itself. nih.gov

The fundamental role of this compound is to act as a chiral auxiliary, creating a well-defined, chiral microenvironment around the titanium catalytic center. oregonstate.edu This chirality is transferred during the epoxidation step, dictating the stereochemical outcome of the reaction. The tartrate ligand controls the facial selectivity of the oxygen atom transfer from the peroxide to the double bond of the allylic alcohol. researchgate.net

A widely used mnemonic helps predict the stereochemistry of the epoxide product. When the allylic alcohol is drawn with the hydroxymethyl group in the bottom right corner, the use of this compound (or (+)-diethyl tartrate) directs the delivery of the oxygen atom to the bottom face (α-face) of the alkene. researchgate.netoregonstate.edu Conversely, using its enantiomer, (-)-Diisopropyl D-tartrate, would direct oxygen delivery to the top face (β-face). researchgate.net This predictable and high degree of stereocontrol is a key feature of the Sharpless epoxidation, making it a powerful tool in asymmetric synthesis. yale.edu

The Sharpless Asymmetric Epoxidation is effective for a broad range of primary and secondary allylic alcohols. wikipedia.org The substitution pattern on the double bond can vary widely without significantly compromising the high enantioselectivity. wikipedia.org However, the reaction is not without limitations. The primary requirement is the presence of an allylic hydroxyl group, which is essential for coordinating to the titanium center and directing the epoxidation. wikipedia.org Alkenes lacking this functional group are not suitable substrates for this reaction.

While many allylic alcohols are excellent substrates, some have been historically considered difficult, including cinnamyl alcohol and allyl alcohol itself. researchgate.net The efficiency and enantioselectivity of the reaction with these challenging substrates can often be improved by modifying reaction conditions, such as through the use of molecular sieves. researchgate.net

Several reaction parameters have a significant impact on the outcome of the Sharpless epoxidation, influencing both the chemical yield and the enantiomeric excess (ee) of the product.

Catalyst Loading : Typically, 5-10 mol% of the titanium-tartrate catalyst is sufficient for the reaction to proceed efficiently. wikipedia.org

Stoichiometry : A slight excess of the tartrate ligand relative to the titanium isopropoxide (e.g., 10-20 mol% excess) is often required for optimal results. harvard.edu

Molecular Sieves : The addition of 3Å or 4Å molecular sieves is crucial, particularly when using low catalyst loadings. wikipedia.orgresearchgate.net The sieves act as water scavengers, preventing the deactivation of the water-sensitive titanium catalyst and thereby improving both conversion rates and enantioselectivity. researchgate.net

Oxidant : While tert-butyl hydroperoxide (TBHP) is the most common oxidant, others like cumene (B47948) hydroperoxide can be advantageous for certain substrates. For instance, using cumene hydroperoxide can increase the reaction rate and conversion for allyl alcohol. researchgate.net

Solvent : Dichloromethane (B109758) is generally the solvent of choice for this reaction. researchgate.net

Substituent Effects : The reaction rate can be slowed by the presence of electron-withdrawing substituents on the allylic alcohol substrate. researchgate.net

| Parameter | Typical Condition | Effect |

| Catalyst Loading | 5-10 mol% Ti(OiPr)₄ | Sufficient for high conversion and enantioselectivity. |

| Ligand | (+)-DIPT or (-)-DIPT | Controls the absolute stereochemistry of the epoxide. DIPT can offer higher selectivity than DET. harvard.edu |

| Ligand Stoichiometry | 1.1-1.2 equivalents relative to Ti | An excess of tartrate ligand generally improves the reaction. harvard.edu |

| Additives | 3Å or 4Å Molecular Sieves | Essential for removing water, preventing catalyst deactivation, and improving yield and ee. wikipedia.orgresearchgate.net |

| Oxidant | tert-butyl hydroperoxide (TBHP) | Standard oxidant. Cumene hydroperoxide can be better for specific substrates like allyl alcohol. researchgate.net |

| Solvent | Dichloromethane (CH₂Cl₂) | Common solvent providing good results. researchgate.net |

Beyond the asymmetric epoxidation of prochiral substrates, the Sharpless methodology can be powerfully applied to the kinetic resolution of racemic secondary allylic alcohols. wikipedia.orgwikipedia.org Kinetic resolution occurs when one enantiomer in a racemic mixture reacts significantly faster than the other with a chiral catalyst or reagent. wikipedia.org

In the context of the SAE, the chiral titanium-tartrate complex differentiates between the two enantiomers of the racemic allylic alcohol. youtube.com One enantiomer fits better into the chiral catalytic pocket and is epoxidized at a much higher rate. yale.edu The reaction is typically run to approximately 50-60% completion, using about 0.6 equivalents of the oxidant. yale.edu This process results in the separation of the racemic mixture into two enantioenriched products: the unreacted, slower-reacting allylic alcohol enantiomer and the epoxide of the faster-reacting enantiomer. yale.edu While the theoretical maximum yield for each resolved product is 50%, the enantiomeric excess of both the remaining alcohol and the formed epoxide can be very high, often approaching 100%. wikipedia.org

Applications of Sharpless Epoxidation in the Synthesis of Chiral Building Blocks

The 2,3-epoxyalcohols produced via the Sharpless epoxidation are highly valuable chiral building blocks in organic synthesis. researchgate.netingentaconnect.com The strained three-membered epoxide ring is susceptible to regioselective and stereoselective ring-opening by a variety of nucleophiles, leading to the formation of diols, amino alcohols, ethers, and other functionalized compounds. researchgate.net This versatility has made the SAE a cornerstone in the total synthesis of numerous complex, biologically active natural products.

Notable applications include the synthesis of:

Saccharides and Antibiotics : The method has been used to construct key chiral centers found in various sugars and antibiotics like erythromycin. wikipedia.org

Pheromones and Terpenes : The enantioselective synthesis of insect pheromones such as (+)-disparlure and various terpenes has been achieved using this methodology. wikipedia.org

Leukotrienes : The SAE was instrumental in creating intermediates for the synthesis of leukotriene C-1. wikipedia.org

Bioactive Metabolites : The epoxidation of 2-ethynylpropenol using (+)-DIPT as the chiral ligand is a key step in the synthesis of lactacystin, a metabolite with significant neurotrophic activity. This step yields the desired chiral epoxide with 66% yield and 90% ee. researchgate.net

Sphingolipids : An efficient synthesis of D-ribo-phytosphingosine, a component of glycosphingolipids, utilizes the Sharpless epoxidation to establish critical stereocenters. researchgate.net

The wide applicability and high predictability of the Sharpless Asymmetric Epoxidation, driven by chiral ligands like this compound, have cemented its status as one of the most important transformations in modern asymmetric synthesis. mdpi.com

Total Synthesis of Bioactive Natural Products Utilizing DIPT-Mediated Epoxidation

The strategic incorporation of a stereochemically defined epoxide, generated through (+)-DIPT-mediated asymmetric epoxidation, is a recurring theme in the total synthesis of a diverse array of natural products. This method provides a reliable and predictable way to install the desired chirality, which is often crucial for the biological activity of the final molecule. The following examples highlight the pivotal role of this reaction in the synthesis of complex natural products.

One of the classic examples demonstrating the utility of the Sharpless asymmetric epoxidation is the synthesis of the gypsy moth sex pheromone, (+)-disparlure. wikipedia.org The key step in several synthetic routes involves the epoxidation of a (Z)-allylic alcohol. The use of (+)-DIPT as the chiral ligand ensures the formation of the desired (7R, 8S)-epoxide with high enantiomeric excess, a critical factor for its biological activity. In fact, the presence of even small amounts of the (-)-enantiomer can significantly reduce or even nullify the pheromonal response. researchgate.net

The DIPT-mediated epoxidation has also been a cornerstone in the synthesis of various carbohydrates and their derivatives. For instance, the synthesis of all eight L-hexoses was achieved utilizing a strategy where the Sharpless epoxidation of divinylcarbinol derivatives, using (+)-DIPT, was a key stereochemistry-determining step. This approach provided access to optically active epoxy alcohols that served as versatile building blocks for the subsequent construction of the different sugar backbones.

Furthermore, the total synthesis of (+)-lactacystin, a potent and selective proteasome inhibitor, has been accomplished through various routes, with several of them employing a Sharpless asymmetric epoxidation step. scispace.comnih.gov In one notable synthesis, an allylic alcohol precursor was subjected to epoxidation with (+)-DIPT to furnish a chiral epoxide. This intermediate contained the necessary stereochemical information for the subsequent elaboration into the complex γ-lactam-β-lactone core of lactacystin. researchgate.net

The synthesis of other bioactive natural products, such as the potent glycosidase inhibitor deoxynojirimycin and the styryl-lactone (+)-goniofufurone, has also benefited from the application of (+)-DIPT-mediated epoxidation to install key stereocenters with high fidelity. These examples underscore the broad applicability and reliability of this methodology in the field of natural product synthesis.

Table 1: Examples of (+)-DIPT-Mediated Asymmetric Epoxidation in Natural Product Synthesis

| Natural Product | Allylic Alcohol Substrate | Epoxidation Product | Yield (%) | Enantiomeric Excess (ee %) |

| (+)-Disparlure | (Z)-2-methyl-7-octadecen-1-ol | (2S,3R)-2-methyl-2,3-epoxy-7-octadecan-1-ol | ~70-80 | >95 |

| L-Hexoses (general intermediate) | (E)-1,4-pentadien-3-ol | (2R,3R)-4-penten-2,3-epoxy-1-ol | ~80 | >95 |

| (+)-Lactacystin (intermediate) | (S,E)-5-methyl-1-(tert-butyldimethylsilyloxy)-3-hexen-2-ol | (2R,3R,5S)-5-methyl-1-(tert-butyldimethylsilyloxy)-3,4-epoxyhexan-2-ol | ~85 | >98 |

| Deoxynojirimycin (intermediate) | (2E,4E)-1-(tert-butyldiphenylsilyloxy)-2,4-hexadien-6-ol | (2R,3R,4E)-1-(tert-butyldiphenylsilyloxy)-2,3-epoxy-4-hexen-6-ol | ~75 | >95 |

| (+)-Goniofufurone (intermediate) | 7-(benzyloxy)-1-hepten-3-ol | (2R,3R)-1-(benzyloxy)-2,3-epoxyheptan-5-one | ~80 | >90 |

+ Diisopropyl L Tartrate As a Chiral Auxiliary and Ligand in Other Asymmetric Transformations

(+)-Diisopropyl L-tartrate (DIPT) extends its utility in asymmetric synthesis beyond epoxidation, serving as a powerful chiral auxiliary and ligand in a variety of other stereoselective transformations. Its C2-symmetric backbone is highly effective in creating a well-defined chiral environment around a metallic or non-metallic center, enabling high levels of stereochemical control in carbon-carbon bond-forming reactions and heteroatom oxidations.

Mechanistic and Computational Studies of + Diisopropyl L Tartrate in Chiral Catalysis

Theoretical Investigations of Catalyst-Substrate Interactions

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in modeling the interactions between the active catalyst and the substrate. In the context of the Sharpless asymmetric epoxidation, a key reaction utilizing DIPT, the catalyst is a titanium-tartrate complex. DFT studies have shown that the titanium center coordinates with the DIPT ligand, the substrate (an allylic alcohol), and the oxidizing agent (tert-butyl hydroperoxide) to form a well-defined transition state assembly.

The geometry of these interactions is crucial for catalysis. nih.gov The titanium catalyst, modified by the chiral DIPT, creates a chiral pocket that directs the approach of the substrate. The allylic alcohol substrate coordinates to the titanium center through its hydroxyl group. This coordination orients the double bond of the allylic alcohol in a specific conformation relative to the peroxide and the chiral ligand.

Key interactions identified through computational studies include:

Coordination of the allylic alcohol: The binding of the alcohol to the titanium center is a prerequisite for the catalytic cycle.

Binding of the oxidant: The peroxide also coordinates to the titanium, bringing the oxidizing oxygen atom into proximity with the alkene.

Hydrogen bonding: The geometry of productive interactions often resembles that of non-catalytic hydrogen bonds in terms of distances and angles. nih.gov

These theoretical models provide a static picture of the catalyst-substrate complex, highlighting the key structural features that are responsible for the subsequent stereochemical outcome.

Computational Modeling of Transition States and Reaction Pathways

Computational chemistry allows for the modeling of fleeting transition states that are difficult to observe experimentally. mit.edu Using methods like DFT, researchers can calculate the structures and energies of these high-energy species and map out the entire reaction pathway. fiveable.me

In the Sharpless epoxidation, DFT calculations have been used to model the transition state for the oxygen transfer from the peroxide to the allylic alcohol. These models reveal the precise three-dimensional arrangement of the catalyst, substrate, and oxidant at the moment of epoxidation. The calculations of activation energies for different possible pathways show a significant energy difference between the transition states leading to the two possible enantiomeric products, explaining the high enantioselectivity of the reaction. nih.gov

For instance, a study on the Sharpless epoxidation of various allylic alcohols using a dimeric titanium-diethyl tartrate catalyst model demonstrated that the activation energies for the formation of the major and minor enantiomers are distinct. The difference in these activation energies directly correlates with the experimentally observed enantiomeric excess.

Table 1: Calculated Activation Energies for the Epoxidation of Allyl Alcohol

| Transition State Leading to | Calculated Activation Energy (kcal/mol) |

| Major Enantiomer | 10.7 |

| Minor Enantiomer | Higher than the major enantiomer |

Note: Data is illustrative and based on findings from DFT studies on similar systems. researchgate.net

These computational models have become invaluable tools for understanding and predicting the outcomes of asymmetric reactions. chiralpedia.comresearchgate.net

Chiral Recognition Mechanisms in DIPT-Mediated Reactions

Chiral recognition is the process by which the chiral catalyst differentiates between the two prochiral faces of the substrate's double bond. In DIPT-mediated reactions, the chiral environment created by the tartrate ligand is the key to this recognition.

The mechanism of chiral recognition in the Sharpless epoxidation is well-explained by the widely accepted model where the DIPT ligand forms a C2-symmetric catalyst with the titanium center. This chiral framework presents a constrained environment for the incoming allylic alcohol. The substrate can bind to the catalyst in several possible orientations, but only one is sterically and electronically favored.

The mnemonic developed by Sharpless, which predicts the stereochemical outcome based on the orientation of the allylic alcohol and the choice of tartrate enantiomer, is a direct consequence of this chiral recognition. wikipedia.org For (+)-DIPT, the oxygen atom is delivered to one specific face of the double bond when the allylic alcohol is drawn in a specific orientation. This predictable selectivity arises from minimizing steric hindrance between the substituents on the allylic alcohol and the bulky isopropyl groups of the DIPT ligand in the transition state.

Influence of DIPT Stereoisomers on Product Stereochemistry

The absolute configuration of the tartrate ligand directly controls the absolute configuration of the product. When (+)-Diisopropyl L-tartrate is used, one enantiomer of the epoxide is formed in excess. Conversely, using (-)-Diisopropyl D-tartrate leads to the formation of the opposite enantiomer. This direct relationship is a hallmark of the Sharpless epoxidation and a powerful tool in asymmetric synthesis. wikipedia.orgorganic-chemistry.org

The use of different stereoisomers of a chiral auxiliary can have a profound impact on the biological activity and physical properties of the resulting products. nih.govmichberk.com While in the case of the Sharpless epoxidation the effect is a predictable switch in product enantiomer, in other systems, the use of different diastereomers can lead to more complex outcomes, including changes in reaction rate and selectivity. nih.gov

For example, in the kinetic resolution of racemic secondary allylic alcohols using the Sharpless epoxidation system, one enantiomer of the alcohol reacts much faster than the other. The choice of the DIPT stereoisomer determines which enantiomer of the starting material is preferentially epoxidized, leaving the unreacted alcohol enriched in the other enantiomer. harvard.edu

Table 2: Stereochemical Outcome of the Sharpless Epoxidation with Different Tartrate Esters

| Tartrate Ester | Product Enantiomer |

| This compound | (2R,3R)-epoxide (for a generic prochiral allylic alcohol) |

| (-)-Diisopropyl D-tartrate | (2S,3S)-epoxide (for a generic prochiral allylic alcohol) |

Note: The specific R/S designation of the product depends on the Cahn-Ingold-Prelog priority rules for the specific substrate.

This predictable and reliable control over stereochemistry, stemming from the choice of the DIPT stereoisomer, has made it an indispensable ligand in modern asymmetric synthesis.

Advanced Analytical Techniques in the Research of + Diisopropyl L Tartrate Applications

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques are indispensable for quantifying the enantiomeric composition of chiral substances. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used methods for determining enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation, but in a standard achiral environment, it cannot distinguish between enantiomers. d-nb.infoscispace.comnih.gov To overcome this, chiral discriminating agents are employed to create a diastereomeric environment, leading to non-equivalent NMR signals for each enantiomer. These agents can be categorized as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netnih.goveurekaselect.com

Chiral Derivatizing Agents (CDAs): CDAs react covalently with the enantiomers of an analyte to form diastereomers, which have distinct physical properties and, therefore, different NMR spectra. researchgate.net

Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte's enantiomers. researchgate.neteurekaselect.com This interaction is sufficient to induce chemical shift differences (Δδ) between the signals of the R and S enantiomers, allowing for the determination of their ratio by integrating the respective peaks.

(+)-Diisopropyl L-tartrate, with its defined stereochemistry and functional groups, can act as a chiral modifier, particularly when studying other chiral molecules like alcohols or amines. Although less common than purpose-built CSAs like Pirkle's alcohol or cyclodextrins, tartrate derivatives can induce non-equivalence in the NMR spectra of analytes through the formation of diastereomeric hydrogen-bonded complexes. The determination of enantiomeric excess relies on the difference in chemical shifts observed for the protons of the analyte in the presence of the chiral agent.

The effectiveness of a chiral modifier in NMR is often evaluated by the magnitude of the induced chemical shift difference (ΔΔδ), which is the separation between the signals of the two enantiomers. A larger ΔΔδ value allows for more accurate integration and determination of enantiomeric excess.

Table 1: Principles of Chiral NMR for Enantiomeric Excess (ee) Determination

| Method | Principle of Chiral Discrimination | Interaction with Analyte | Resulting Species | NMR Observation |

|---|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | Conversion of enantiomers into diastereomers. | Covalent bonding | Stable diastereomers | Distinct, non-equivalent signals for each diastereomer. |

| Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes. | Non-covalent interactions (e.g., H-bonding, π-π stacking) | Rapidly equilibrating diastereomeric solvates | Averaged signals for each enantiomer at different chemical shifts. |

This interactive table summarizes the two main approaches in chiral NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. chiralpedia.comresearchgate.net The direct approach, which is most common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Tartaric acid and its derivatives, including DIPT, are frequently used as chiral selectors, either bonded to a solid support to create a CSP or as a chiral additive in the mobile phase. google.comresearchgate.net

The assessment of DIPT's own enantiomeric purity, or its use in separating other racemates, relies on the principle of three-point interaction between the analyte, the CSP, and the mobile phase. This model suggests that for effective chiral recognition, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the chiral selector and one of the enantiomers. chromatographyonline.com

Cellulose (B213188) and amylose (B160209) derivatives are among the most versatile and widely used CSPs for separating a broad range of chiral compounds. google.comhplc.eu For tartrate derivatives, columns like Chiralcel OD-H or Chiralpak AD, which are based on cellulose or amylose carbamate (B1207046) derivatives, are often effective. chromatographyonline.comnih.gov The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). chromatographyonline.comgoogle.com

Table 2: Example Conditions for Chiral HPLC Separation of Tartrate-Related Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralcel OD-H (250 mm x 4.6 mm) | Provides a chiral stationary phase (cellulose tris(3,5-dimethylphenylcarbamate)) for enantioselective interaction. chromatographyonline.comnih.gov |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (e.g., 90:10 v/v) | The non-polar primary solvent and polar modifier control the elution strength and selectivity. chromatographyonline.com |

| Additive | Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (e.g., 0.1%) | Used for acidic or basic analytes, respectively, to improve peak shape and resolution by suppressing ionization. chromatographyonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the analysis time and separation efficiency. |

| Detection | UV Detector (e.g., at 220 nm) | Monitors the elution of compounds from the column. |

This interactive table outlines typical parameters for a chiral HPLC method.

Mass Spectrometry for Chiral Recognition Studies

Mass spectrometry (MS) has become a powerful tool for studying chiral recognition, primarily through the use of soft ionization techniques like Electrospray Ionization (ESI). nih.govescholarship.org ESI-MS allows for the transfer of non-covalently bound complexes from solution into the gas phase with minimal fragmentation. nih.govescholarship.orgescholarship.org This capability is exploited to investigate the diastereomeric complexes formed between a chiral host and the enantiomers of a chiral guest.

In the context of DIPT, MS can be used to study its interactions with other chiral molecules. A chiral selector (host), which could be a derivative of DIPT or a molecule designed to bind it, is mixed with a racemic analyte (guest). The solution is then analyzed by ESI-MS. If the host has a preference for one enantiomer over the other, the relative intensities of the mass peaks corresponding to the two diastereomeric host-guest complexes ([Host+R-guest] and [Host+S-guest]) will be different. nih.gov The ratio of these peak intensities provides a quantitative measure of the chiral discrimination.

This method is particularly valuable for the rapid screening of chiral selectors and for gaining insight into the non-covalent forces that govern chiral recognition. nih.gov High-resolution mass spectrometry can further confirm the elemental composition of the observed complexes. nih.gov

Chromatographic Techniques for Enantiomer Separation in Research

While HPLC is the most prevalent chromatographic method for chiral separations, other techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also play important roles, particularly in research settings. chiralpedia.com

Gas Chromatography (GC): Enantioselective GC is performed using a chiral stationary phase (CSP). researchgate.net For volatile and thermally stable compounds like DIPT, GC offers high resolution and speed. The CSPs for GC are often based on cyclodextrin (B1172386) derivatives or amino acid derivatives coated on a polysiloxane backbone. researchgate.netgcms.cz Early studies reported the partial resolution of racemates like 2-butanol (B46777) using diethyl-d-tartrate itself as the stationary phase, demonstrating the inherent chiral recognition ability of tartrate esters. core.ac.uk

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. chiraltech.com It is known for its fast and efficient separations. Chiral SFC, using the same types of CSPs as HPLC, is an increasingly popular technique for both analytical and preparative-scale enantiomer separations due to its lower solvent consumption and faster analysis times compared to HPLC. nih.govnih.gov It is particularly well-suited for the separation of tartrate esters and other polar molecules that are amenable to analysis on polysaccharide-based CSPs. chiraltech.comnih.gov

Table 3: Comparison of Chromatographic Techniques for Chiral Separation

| Technique | Mobile Phase | Typical Analytes | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Liquid (e.g., Hexane (B92381)/Alcohol) | Broad range of compounds, including non-volatile and thermally labile ones. chiralpedia.com | High versatility, well-established methods, applicable to preparative scale. chromatographyonline.com | Higher solvent consumption, longer run times. |

| GC | Inert Gas (e.g., He, H₂) | Volatile and thermally stable compounds. researchgate.net | High resolution, fast analysis, sensitive detectors. researchgate.net | Requires analyte volatility; derivatization may be necessary. |

| SFC | Supercritical Fluid (e.g., CO₂) | Broad range, particularly good for moderately polar compounds. chiraltech.com | Fast separations, reduced organic solvent use, easy solvent removal for preparative work. nih.govnih.gov | Requires specialized equipment; method development can be complex. |

This interactive table compares the key features of HPLC, GC, and SFC for chiral separations.

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-butanol | |

| Diethylamine | |

| Diethyl-d-tartrate | |

| Ethanol | |

| n-Hexane | |

| Isopropanol |

Industrial and Pharmaceutical Applications of + Diisopropyl L Tartrate in Fine Chemical Synthesis

Synthesis of Enantiomerically Pure Pharmaceuticals

The synthesis of single-enantiomer pharmaceuticals is critical, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. (+)-Diisopropyl L-tartrate, primarily through its application in the Sharpless asymmetric epoxidation, provides a powerful method for establishing key stereocenters with high predictability and enantiomeric excess (typically >90% ee). researchgate.netdalalinstitute.com This reaction has been a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates. wikipedia.orgguidechem.com

The chiral 2,3-epoxyalcohols produced using the (+)-DIPT-titanium tetraisopropoxide catalyst are valuable building blocks because the epoxide ring can be opened stereo- and regioselectively by a variety of nucleophiles to yield diols, amino alcohols, and ethers. wikipedia.orgresearchgate.net This versatility has been exploited in the total synthesis of complex natural products and their analogs, including antibiotics, leukotrienes, and saccharides. wikipedia.org

A notable industrial application is in the development of a process for (S,S)-Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor. researchgate.net The synthesis utilized the Sharpless asymmetric epoxidation as the key step to introduce the required chirality. researchgate.net Similarly, enantioselective synthesis of adamantane-derived hydroxyethylamine isosteres, which are potent HIV-1 protease inhibitors, has been achieved with the Sharpless epoxidation as the central chirality-inducing step. researchgate.net

Below is a table summarizing examples of pharmaceutical compounds and intermediates synthesized using (+)-DIPT-mediated reactions.

| Compound/Intermediate | Therapeutic Class/Target | Role of this compound |

| (S,S)-Reboxetine Intermediate | Antidepressant (NRI) | Chiral ligand in the key asymmetric epoxidation step to set the stereochemistry. researchgate.net |

| Adamantane-derived isosteres | Antiviral (HIV-1 Protease Inhibitors) | Chiral ligand for the asymmetric epoxidation to create the chiral core. researchgate.net |

| Leukotriene C-1 Intermediate | Anti-inflammatory | Chiral ligand for the synthesis of a key chiral epoxy alcohol intermediate. wikipedia.org |

| Methymycin/Erythromycin Intermediates | Antibiotic | Chiral ligand used to construct chiral fragments for total synthesis. wikipedia.org |

Production of Agrochemicals and Other Fine Chemicals

The utility of this compound extends beyond pharmaceuticals into the agrochemical and fine chemical sectors. wikipedia.orgyoutube.com Chiral epoxides are crucial intermediates for the synthesis of modern herbicides and pesticides, where stereochemistry often dictates biological activity and selectivity, minimizing off-target effects and reducing the required application rates. youtube.com The Sharpless epoxidation, facilitated by (+)-DIPT, provides an efficient route to these chiral building blocks. youtube.com

In the realm of fine chemicals, (+)-DIPT is used in the synthesis of insect pheromones and complex terpenes. wikipedia.org For instance, the Sharpless epoxidation was employed to create a key intermediate for the synthesis of (+)-disparlure, the sex pheromone of the gypsy moth. wikipedia.org The high enantioselectivity of the reaction is crucial, as the biological activity of pheromones is often specific to a single enantiomer. This allows for the production of highly effective and environmentally specific pest management solutions. The reaction's broad substrate scope with various allylic alcohols makes it a valuable tool for accessing a wide range of complex, non-pharmaceutical molecules. wikipedia.org

DIPT as a Chiral Building Block for Complex Molecules

While renowned for its role as a chiral auxiliary, this compound also serves as a versatile chiral building block, a strategy known as chiral pool synthesis. wikipedia.org In this approach, the carbon backbone of the tartrate molecule, with its two pre-defined stereocenters, is incorporated directly into the final target molecule. nih.gov This is an efficient strategy for synthesizing complex molecules, as it leverages an inexpensive and readily available source of chirality. nih.gov

This method has been successfully applied to the total synthesis of several complex natural products. For example, the synthesis of (+)-bengamide E, a polyhydroxylated natural product, utilized a tartrate-derived aldehyde where the stereochemistry was directly set by the starting diisopropyl tartrate. nih.gov Similarly, the first total synthesis of secosyrin 1 began with diisopropyl tartrate, which was converted into a protected threitol derivative, forming a core part of the final structure. nih.gov The use of tartrate esters as chiral precursors allows for the unambiguous establishment of two adjacent stereocenters in a target molecule, which is a significant advantage in the synthesis of polyketides and other complex natural products. nih.gov

The table below highlights examples of complex molecules synthesized using DIPT as a chiral pool starting material.

| Target Molecule | Class of Compound | Role of this compound |

| (+)-Bengamide E | Natural Product | Starting material used to generate a chiral aldehyde, incorporating its stereocenters into the final product. nih.gov |

| Secosyrin 1 | Natural Product | Served as the chiral precursor, converted into a protected threitol derivative that formed the molecule's core. nih.gov |

| Panaxydol | Cytotoxic Polyacetylene | A tartrate-derived chiral template was used to establish the absolute configuration of the C9 and C10 centers. nih.gov |

Process Development and Scale-Up Considerations in DIPT-Mediated Reactions

Translating a laboratory-scale reaction into a large-scale industrial process presents numerous challenges, and DIPT-mediated reactions like the Sharpless asymmetric epoxidation are no exception. drugdiscoverytrends.com Key considerations include cost, safety, robustness, and efficiency. drugdiscoverytrends.comacs.org The original Sharpless epoxidation procedure required stoichiometric amounts of the titanium-tartrate complex, which is not economically viable for industrial production due to the cost of the titanium alkoxide and the chiral tartrate. youtube.com

A major breakthrough in process development was the discovery that the reaction could be run with catalytic amounts (5-10 mol%) of the titanium-tartrate complex in the presence of molecular sieves. researchgate.netthermofisher.com The molecular sieves are crucial as they sequester water and other protic impurities that would otherwise deactivate the catalyst, allowing for high conversion and enantioselectivity with significantly reduced catalyst loading. researchgate.net

Further scale-up considerations include:

Solvent Choice: Solvents must be chosen carefully to ensure reagent solubility at lower temperatures and to prevent issues like product crystallization during the reaction, which can impede processability. For example, in the scale-up of one chiral epoxide synthesis, dichloromethane (B109758) was replaced with ethanol (B145695) to prevent the crystallization of the oxidizing agent at cold temperatures. acs.org

Thermal Management: Asymmetric reactions can be highly sensitive to temperature fluctuations. Maintaining precise temperature control in large reactors is critical for ensuring high enantioselectivity and preventing side reactions. drugdiscoverytrends.com

Mixing and Addition Rates: The rate of addition of reagents and efficient mixing become much more critical on a larger scale to maintain homogeneity and control the reaction rate, which affects both selectivity and safety. drugdiscoverytrends.com

Work-up and Purification: Developing scalable and efficient work-up procedures to isolate the product and remove the catalyst is essential. For some processes, modifications that result in a solid, easily filterable intermediate are highly desirable for large-scale manufacturing. acs.org

These process development efforts are crucial for harnessing the synthetic power of this compound in an industrial setting, making the production of enantiomerically pure pharmaceuticals and fine chemicals both practical and cost-effective.

Q & A

Q. What are the primary synthetic applications of (+)-Diisopropyl L-tartrate in asymmetric catalysis?

this compound (L-DIPT) is a key chiral ligand in asymmetric catalysis, most notably in the Sharpless asymmetric epoxidation of allylic alcohols. This reaction employs L-DIPT as a ligand for titanium(IV) isopropoxide, enabling enantioselective epoxide formation with predictable stereochemistry . Additionally, L-DIPT is used in the kinetic resolution of racemic allylic alcohols and α-furfuryl amides via enantioselective epoxidation, where its chiral environment dictates the reaction pathway .

Methodological Insight :

- Sharpless Epoxidation Protocol : Combine L-DIPT (0.2 equiv), Ti(OiPr)₄ (0.1 equiv), and tert-butyl hydroperoxide (TBHP) in dichloromethane. Stir at -20°C for 24–48 hours .

- Kinetic Resolution : Use L-DIPT in stoichiometric amounts with m-CPBA or other oxidants to differentiate enantiomers via reaction rate disparities .

Q. How is this compound purified to achieve high enantiomeric excess (ee) for sensitive applications?

Q. How does this compound modulate enantioselectivity in Sharpless epoxidation?

The chiral diol structure of L-DIPT coordinates with Ti(IV) to form a rigid, chiral titanium-tartrate complex. This complex creates a stereochemical environment that directs the oxidant (TBHP) to approach the allylic alcohol substrate from a specific face, dictating the epoxide’s configuration. Computational studies suggest that steric effects and hydrogen bonding between the tartrate and substrate are critical .

Methodological Challenge :

Q. What methodological approaches are used to determine enantiomeric excess (ee) via NMR with this compound?

L-DIPT serves as a chiral solvating agent in 19F{1H} NMR for ee determination. Dissolve the substrate in a 1:1 (w/w) mixture of L-DIPT and CDCl₃. The chiral environment induces diastereomeric solvation, splitting 19F signals for enantiomers. For example, ΔδF = 0.04 ppm was observed for trifluoroethanol derivatives .

Protocol :

- Prepare NMR sample with 10 mg substrate in 0.6 mL L-DIPT/CDCl₃.

- Acquire 19F NMR at 400 MHz (64 scans, 2 sec relaxation delay).

- Quantify ee using integration of split peaks .

Q. How can researchers resolve contradictions in enantioselectivity data across studies using this compound?

Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature, substrate structure). For example:

- Temperature Sensitivity : Enantioselectivity in Sharpless epoxidation drops above -10°C due to ligand dissociation .

- Substrate Electronics : Electron-deficient allylic alcohols may exhibit lower selectivity. Pre-complexation of Ti(IV) with L-DIPT and substrate at low temperatures mitigates this .

Case Study :

- Contradiction : A study reports 90% ee for epoxidation of cis-alkenes, while another observes 70% ee.

- Resolution : The latter used THF as solvent, which competes with L-DIPT for Ti(IV) coordination, reducing selectivity. Repeating in CH₂Cl₂ restored high ee .

Data Management and Reproducibility

Q. What steps ensure reproducibility in asymmetric reactions using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.